molecular formula C21H15NO6 B3531417 phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate

phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate

Cat. No. B3531417
M. Wt: 377.3 g/mol
InChI Key: ALUNJGNBBMJICM-UHFFFAOYSA-N
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Description

Phenyl benzoate derivatives are a class of organic compounds that contain a phenyl group, a benzoate ester group, and additional functional groups. They are often used in the synthesis of various pharmaceuticals, dyes, and other organic compounds .


Synthesis Analysis

The synthesis of phenyl benzoate derivatives typically involves reactions such as electrophilic aromatic substitution, esterification, and nitration . The exact method would depend on the specific structure of the desired product.


Molecular Structure Analysis

The molecular structure of phenyl benzoate derivatives can be determined using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall shape of the molecule.


Chemical Reactions Analysis

Phenyl benzoate derivatives can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that a given compound can undergo depend on its functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of phenyl benzoate derivatives, such as their boiling points, solubilities, and reactivities, can be influenced by factors such as the nature and position of their functional groups .

Mechanism of Action

The mechanism of action of a phenyl benzoate derivative would depend on its specific structure and the context in which it is used. For example, if the compound is used as a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with a phenyl benzoate derivative would depend on its specific structure. Some general precautions when handling organic compounds include avoiding inhalation or skin contact, and using appropriate personal protective equipment .

Future Directions

The future directions for research on phenyl benzoate derivatives could include the development of new synthesis methods, the exploration of new applications, and the study of their biological activities .

properties

IUPAC Name

phenyl 3-[(4-nitrobenzoyl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6/c23-20(16-9-11-18(12-10-16)22(25)26)27-14-15-5-4-6-17(13-15)21(24)28-19-7-2-1-3-8-19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUNJGNBBMJICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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